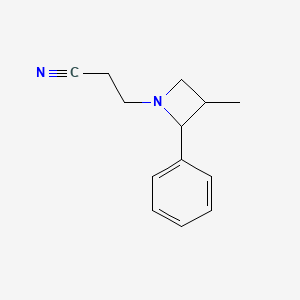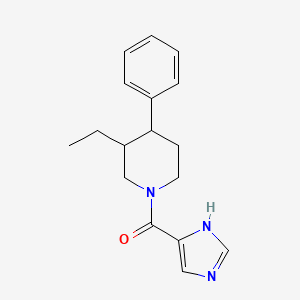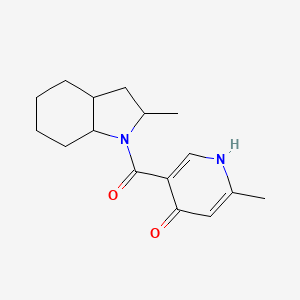![molecular formula C11H15ClN2O B7585527 N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine works by stimulating certain receptors in the brain that help to lower blood pressure and reduce anxiety. In
Mecanismo De Acción
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide works by binding to and activating alpha-2 adrenergic receptors in the brain. This leads to a decrease in the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure and anxiety. By reducing the release of norepinephrine, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide helps to lower blood pressure and reduce anxiety.
Biochemical and Physiological Effects
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of biochemical and physiological effects. In addition to its effects on blood pressure and anxiety, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been shown to decrease heart rate, increase insulin secretion, and reduce gastric acid secretion. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments. Its well-defined mechanism of action and relatively low toxicity make it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes. However, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide also has some limitations. Its effects can be dose-dependent and may vary depending on the specific experimental conditions. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. Some possible areas of investigation include:
- Further exploration of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's effects on sleep and pain
- Investigation of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease
- Development of more selective alpha-2 adrenergic receptor agonists for use in experimental settings
- Investigation of the potential use of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide in combination with other drugs for the treatment of various conditions, such as opioid addiction and anxiety disorders.
Conclusion
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a medication with a well-defined mechanism of action that has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. While N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments, its effects can be dose-dependent and may vary depending on the specific experimental conditions. There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, including further exploration of its effects on sleep and pain, investigation of its potential as a treatment for cognitive impairment, and development of more selective alpha-2 adrenergic receptor agonists.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide involves the reaction of 2-bromo-4'-chloroacetophenone with isopropylamine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been studied for its effects on sleep, pain, and cognitive function.
Propiedades
IUPAC Name |
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)13-11-9(12)5-4-6-10(11)14-8(3)15/h4-7,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDUENFHJYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-yl]acetamide](/img/structure/B7585470.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)

![3-fluoro-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]-N-propylbenzenesulfonamide](/img/structure/B7585501.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

